Source: Tristearin is predominantly found in animal fats and vegetable oils, particularly those with high stearic acid content like cocoa butter, shea butter, and fully hydrogenated soybean and rapeseed oils [].
Classification: Chemically, tristearin is classified as a triglyceride, specifically a triester of glycerol with three molecules of stearic acid [].
Tristearin can be synthesized through several methods, primarily involving the esterification of glycerol with stearic acid. The most common synthesis methods include:
The molecular formula of tristearin is , indicating it consists of 57 carbon atoms, 110 hydrogen atoms, and 6 oxygen atoms. The structure features a glycerol backbone with three esterified stearic acid chains.
This representation highlights the bonding between the glycerol molecule and the three fatty acid chains.
Tristearin participates in various chemical reactions, including:
The mechanism by which tristearin functions varies based on its application:
Tristearin exhibits several notable physical and chemical properties:
Tristearin has a wide range of scientific uses:
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